1-(Bromomethyl)bicyclo[2.2.2]octane
Description
Structural Significance of Bicyclic Frameworks in Advanced Chemical Research
Bicyclic frameworks, such as that found in bicyclo[2.2.2]octane, are molecular structures containing two fused rings. wisdomlib.orgwisdomlib.orgwikipedia.org This arrangement imparts a high degree of rigidity and conformational constraint compared to their acyclic or monocyclic counterparts. nih.gov This structural rigidity is of great interest to chemists as it allows for the precise spatial positioning of functional groups, which can in turn influence the molecule's reactivity and biological activity. nih.govacs.org The defined stereochemistry of bicyclic systems makes them excellent models for studying reaction mechanisms and the stereochemical outcomes of chemical transformations. rijournals.comnih.gov Furthermore, the unique three-dimensional shapes of bicyclic molecules have led to their use as "privileged structures" in medicinal chemistry, meaning they can serve as versatile scaffolds for the development of new therapeutic agents. acs.org
Overview of Bridgehead Reactivity and Stereochemical Challenges in Alicyclic Systems
A key feature of bicyclo[2.2.2]octane and similar bridged systems is the presence of "bridgehead" atoms, which are the atoms shared by the fused rings. wikipedia.org These bridgehead positions exhibit unique reactivity. For instance, the formation of carbocations at the bridgehead of bicyclo[2.2.2]octane is notable because they are less prone to the hydride shifts that are common in other carbocationic species. iastate.edu However, the constrained geometry of bicyclic systems also presents significant stereochemical challenges. rijournals.comresearchgate.net The rigid framework can hinder or prevent certain reaction pathways that would be accessible in more flexible molecules. For example, reactions that require a specific geometric arrangement of atoms, such as certain elimination or substitution reactions, can be difficult to achieve. cdnsciencepub.comsci-hub.se Controlling the stereochemistry of reactions involving these rigid frameworks is a central theme in the study of alicyclic systems. rijournals.com
Research Focus on 1-(Bromomethyl)bicyclo[2.2.2]octane within the Bicyclo[2.2.2]octane Class
Within the broader class of bicyclo[2.2.2]octane derivatives, this compound has emerged as a compound of particular interest. sigmaaldrich.com This molecule features a bromomethyl group attached to one of the bridgehead positions of the bicyclo[2.2.2]octane core. This specific substitution pattern makes it a valuable synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the bridgehead position. vulcanchem.com For example, it can undergo nucleophilic substitution with ammonia (B1221849) to produce 1-(aminomethyl)bicyclo[2.2.2]octane, a precursor for other important compounds. vulcanchem.com The rigid bicyclic framework ensures that the introduced functional group has a well-defined spatial orientation, which is a desirable feature in the design of new molecules with specific properties. Research on this compound often focuses on its synthesis and its use as a building block in the construction of more complex molecular architectures. vulcanchem.com
Properties of this compound
| Property | Value | Source |
| CAS Number | 1935423-45-2 | sigmaaldrich.comvulcanchem.comchemicalregister.comambeed.com |
| Molecular Formula | C9H15Br | vulcanchem.comambeed.comuni.lu |
| Molecular Weight | 203.12 g/mol | vulcanchem.comambeed.comsigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.comchemicalregister.com |
| InChI | InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 | sigmaaldrich.comuni.lu |
| InChIKey | IAPCNOHMCZUSRX-UHFFFAOYSA-N | sigmaaldrich.comchemicalregister.comuni.lu |
| SMILES | C1CC2(CCC1CC2)CBr | uni.lu |
| Purity | 95% | ambeed.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCNOHMCZUSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935423-45-2 | |
| Record name | 1-(bromomethyl)bicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromomethyl Bicyclo 2.2.2 Octane and Analogous Bicyclo 2.2.2 Octane Derivatives
General Strategies for Bicyclo[2.2.2]octane Skeleton Construction
The construction of the bicyclo[2.2.2]octane core is a pivotal step in the synthesis of its derivatives. Various synthetic methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, stereoselectivity, and substrate scope.
Diels-Alder Cycloaddition Reactions in Bicyclo[2.2.2]octane Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and widely utilized methods for the formation of the bicyclo[2.2.2]octane ring system. arkat-usa.org This reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with a suitable dienophile.
A common approach involves the double Diels-Alder cycloaddition of 2H-pyran-2-ones with dienophiles like maleic anhydride (B1165640). arkat-usa.org This method can be used to create highly substituted bicyclo[2.2.2]octene tetracarboxylic acid dianhydrides. arkat-usa.org The reaction proceeds through a bicyclic bridged lactone intermediate. arkat-usa.org Nature-inspired intramolecular Diels-Alder reactions have also been employed to construct the bicyclo[2.2.2]octane core of natural products like andibenin B. nih.gov This strategy can create sterically congested bicyclic systems with high efficiency. nih.gov
Furthermore, intermolecular Diels-Alder reactions between pyrazinones and dienophiles such as fumarate (B1241708) or maleate (B1232345) precursors provide a convergent route to bicyclo[2.2.2]diazaoctane structures, which are common in various alkaloids. nih.gov These reactions often exhibit high reactivity and stereoselectivity. nih.gov The resulting cycloadducts can be further transformed into known bicyclic compounds. nih.gov Photoinduced intermolecular [4+2] cycloaddition reactions of o-divinylbenzenes with olefins also offer a mild and efficient pathway to benzobicyclo[2.2.2]octane skeletons. acs.org
The versatility of the Diels-Alder reaction is showcased in the synthesis of various functionalized bicyclo[2.2.2]octene derivatives. For instance, the reaction between 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene yields highly functionalized bicyclo[2.2.2]octenes bearing two quaternary carbon centers. researchgate.net
| Diene | Dienophile | Product Type | Reference |
| 2H-pyran-2-one | Maleic anhydride | Bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride | arkat-usa.org |
| Pyrazinone | Fumarate/Maleate | Bicyclo[2.2.2]diazaoctane | nih.gov |
| o-Divinylbenzene | Olefins | Benzobicyclo[2.2.2]octane | acs.org |
| 3,6-dimethyl-o-quinone monoacetal | 1,1-diethoxyethylene | Functionalized bicyclo[2.2.2]octene | researchgate.net |
Radical-Mediated Cyclization Approaches for Bicyclic Systems
Radical cyclizations provide an alternative and powerful strategy for the construction of bicyclic systems, including the bicyclo[2.2.2]octane core. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.
One notable application is in the synthesis of the bicyclo[2.2.2]diazaoctane ring system found in prenylated indole (B1671886) alkaloids. nih.govrsc.org For example, a key step in the synthesis of marcfortine B involves a radical cyclization reaction. nih.gov Similarly, oxidative radical cyclizations of diketopiperazines have been explored to form the central diazabicyclo[2.2.2]octane core. tandfonline.com This process involves the deprotonation of a diketopiperazine, followed by single-electron transfer (SET) oxidation to generate a radical that undergoes a 6-exo-trig cyclization. tandfonline.com
In the total synthesis of (+)-paucidactine D, a SmI2-mediated intramolecular free radical cyclization was employed to create the highly substituted bicyclo[2.2.2]octane core. nih.gov The reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions can also lead to rearrangements and the formation of related bicyclic systems. escholarship.org
| Starting Material | Key Reagent/Condition | Product Core | Reference |
| Diketopiperazine derivative | SET oxidation | Diazabicyclo[2.2.2]octane | tandfonline.com |
| Pentacyclic intermediate | SmI2 | Bicyclo[2.2.2]octane | nih.gov |
| 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl ester | Radical generation | Bicyclo[3.2.1]octene (via rearrangement) | escholarship.org |
Ring-Closing Metathesis (RCM) in the Formation of Bicyclic Structures
Ring-closing metathesis (RCM) has emerged as a versatile and efficient method for the synthesis of a variety of cyclic and bicyclic structures. This reaction, typically catalyzed by ruthenium or molybdenum complexes, is particularly useful for forming medium and large-sized rings that can be challenging to synthesize via traditional methods. researchgate.net
In the context of bicyclo[2.2.2]octane synthesis, RCM can be used in combination with other reactions, such as the Diels-Alder cycloaddition. acs.org A general methodology involves an initial Diels-Alder reaction to form a bicyclo[2.2.2]octane with strategically placed olefinic tethers. Subsequent RCM of these tethers leads to the formation of tricyclic systems containing the bicyclo[2.2.2]octane framework. acs.org This strategy has been successfully applied to the synthesis of propellanes containing a bicyclo[2.2.2]octene unit. rsc.orgrsc.orgnih.gov The synthesis of these propellane derivatives often involves a sequence of a Diels-Alder reaction, C-allylation, and then RCM as the key steps. rsc.orgnih.gov
The progress toward the total synthesis of parthenolide (B1678480) also relies on RCM to close the 10-membered carbocycle of the natural product, demonstrating the power of this method in complex molecule synthesis. escholarship.org
| Precursor Structure | Key Reaction Sequence | Final Product | Reference |
| Bicyclo[2.2.2]octane with olefin tethers | Ring-Closing Metathesis | Tricyclic system with bicyclo[2.2.2]octane framework | acs.org |
| Diels-Alder adduct | C-allylation, Ring-Closing Metathesis | Propellane with bicyclo[2.2.2]octene unit | rsc.orgnih.gov |
| Acyclic diene precursor | Ring-Closing Metathesis | 10-membered carbocycle of parthenolide | escholarship.org |
Other Cycloaddition and Annulation Strategies
Beyond the more common methods, other cycloaddition and annulation strategies have been developed for the synthesis of the bicyclo[2.2.2]octane skeleton. For instance, a formal [2 + 2 + 2] cycloaddition reaction mediated by light can deliver endoperoxides, which can be precursors to functionalized bicyclic systems. researchgate.net
In the synthesis of certain alkaloids, an intramolecular SN2' cyclization has been a key strategy for forming the bicyclo[2.2.2]diazaoctane core. nih.gov Additionally, a novel and concise route to this core has been devised via a key trimethylenemethane [3+2]-cycloaddition followed by a radical cyclization. nih.gov
Unusual products can also be obtained from the reaction of tetracyanoethylene (B109619) with 1,3-cyclohexadienes containing electron-attracting groups in the 1,4-positions, leading to complex bicyclo[2.2.2]octane derivatives. cdnsciencepub.com
Functionalization and Derivatization of Bicyclo[2.2.2]octane Cores
Once the bicyclo[2.2.2]octane skeleton is constructed, further functionalization is often necessary to introduce desired chemical properties and biological activities. The rigid nature of the bicyclo[2.2.2]octane core allows for precise control over the spatial orientation of substituents.
Introduction of Halogenated Alkyl Functionalities, including Bromomethyl Groups
The introduction of halogenated alkyl groups, such as the bromomethyl group, onto the bicyclo[2.2.2]octane core is a key step in the synthesis of compounds like 1-(bromomethyl)bicyclo[2.2.2]octane. This functional group serves as a versatile handle for further chemical transformations due to the reactivity of the carbon-bromine bond.
The synthesis of this compound typically involves the bromination of a suitable bicyclo[2.2.2]octane precursor. The bromomethyl group (-CH2Br) is attached to one of the bridgehead carbons of the bicyclo[2.2.2]octane structure. vulcanchem.com This introduces both steric bulk and electrophilic reactivity at that position. vulcanchem.com
Another related example is the synthesis of 1-bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide, which is prepared through the nucleophilic substitution of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dibromomethane. researchgate.netresearchgate.net
The introduction of such functional groups is crucial for the development of new molecules with potential applications in medicinal chemistry and materials science. For example, a bicyclo[2.2.2]octane derivative was synthesized as a precursor for an aminopterin (B17811) analogue, where the bicyclic core replaces the phenyl ring of the p-aminobenzoate moiety. nih.gov
| Precursor | Reagent | Product | Reference |
| Bicyclo[2.2.2]octane derivative | Brominating agent | This compound | vulcanchem.com |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dibromomethane | 1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide | researchgate.netresearchgate.net |
| 6-(bromomethyl)-2,4-pteridinediamine | N-(4-Aminobicyclo[2.2.2]octane-1-carbonyl-L-glutamic acid dimethyl ester | Aminopterin analogue with a bicyclo[2.2.2]octane core | nih.gov |
Enantioselective and Stereocontrolled Synthesis of Bicyclo[2.2.2]octane Derivatives
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core has made it a compelling scaffold in medicinal chemistry and materials science. Consequently, the development of enantioselective and stereocontrolled synthetic methodologies to access chiral, non-racemic bicyclo[2.2.2]octane derivatives is of significant interest. A variety of strategies have been successfully employed, including asymmetric cycloadditions, organocatalyzed tandem reactions, and enzymatic resolutions.
A prominent approach to establishing the bicyclo[2.2.2]octane framework involves the Diels-Alder reaction. The enantioselective synthesis of highly functionalized bicyclo[2.2.2]octene derivatives has been achieved through a regioselective Diels-Alder reaction between 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene. Subsequent enzymatic resolution of the resulting adducts provides access to versatile chiral building blocks. researchgate.net Another powerful strategy for the stereocontrolled construction of this bicyclic system is the intramolecular double Michael reaction. For instance, the lithium enolate of a cyclohexenone bearing an α,β-unsaturated ester moiety can undergo an intramolecular cascade to stereoselectively yield a spiro-fused bicyclo[2.2.2]octane. capes.gov.br
Metal-free, organocatalytic methods have also emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. A tandem reaction has been developed that provides rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.orgrsc.org This process is mediated by an organic base under mild and operationally simple conditions. rsc.orgrsc.org
Furthermore, the dearomatization of phenols has been exploited for the enantioselective synthesis of bicyclo[2.2.2]octenones. One such method utilizes a chiral oxaziridinium organocatalyst for the ortho-hydroxylative dearomatization of phenols, which then undergo a [4+2] dimerization to furnish the bicyclo[2.2.2]octenone products with high enantioselectivity. nih.gov Similarly, a copper-mediated oxidative dearomatization of phenols followed by a homodimerization cascade has been shown to be an effective route to enantiomerically enriched bicyclo[2.2.2]octenones. nih.gov This latter approach has been successfully applied to the enantioselective synthesis of (+)-aquaticol. nih.gov
The following table summarizes selected enantioselective and stereocontrolled synthetic methodologies for bicyclo[2.2.2]octane derivatives.
| Methodology | Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
| Diels-Alder Reaction & Enzymatic Resolution | 3,6-dimethyl-o-quinone monoacetal, 1,1-diethoxyethylene | Enzyme | Bicyclo[2.2.2]octene derivatives | Regioselective, provides chiral building blocks | researchgate.net |
| Intramolecular Double Michael Reaction | Cyclohexenone with α,β-unsaturated ester | Lithium enolate | Spiro fused bicyclo[2.2.2]octane | Stereoselective | capes.gov.br |
| Organocatalytic Tandem Reaction | Nitroolefins, other substrates | Organic Base | Bicyclo[2.2.2]octane-1-carboxylates | Metal-free, mild conditions, high enantioselectivity | rsc.orgrsc.org |
| Organocatalytic o-Hydroxylative Phenol Dearomatization | Phenols | Chiral oxaziridinium | Bicyclo[2.2.2]octenones | Highly enantioselective | nih.gov |
| Copper-Mediated Oxidative Dearomatization | Substituted phenols | Copper-sparteine complex | Bicyclo[2.2.2]octenones | Enantioselective, applied to natural product synthesis | nih.gov |
Precursor Design and Synthesis for Specific Bicyclo[2.2.2]octane Derivatives
The synthesis of functionalized bicyclo[2.2.2]octane derivatives often relies on the careful design and preparation of suitable precursors. These precursors can be elaborated into the target bicyclic systems through various cyclization or rearrangement strategies.
One common strategy involves the use of substituted cyclohexadiene precursors for Diels-Alder reactions. For example, the synthesis of bicyclo[2.2.2]octanes designed to mimic the nuclear receptor binding motif of steroid receptor coactivators begins with the preparation of a 5-substituted 1,3-cyclohexadiene (B119728). nih.gov This diene is then reacted with an appropriate dienophile to construct the bicyclo[2.2.2]octane core. nih.gov The synthesis of these diene precursors can start from materials like 1,3-cyclohexadiene iron tricarbonyl, which allows for the introduction of various substituents. nih.gov
Another approach involves the synthesis of bridgehead-functionalized bicyclo[2.2.2]octenones from 2H-pyran-2-one derivatives. arkat-usa.org These pyranones act as dienes in a double cycloaddition reaction with dienophiles like maleic anhydride to generate highly substituted bicyclo[2.2.2]octene systems. arkat-usa.org
For the synthesis of complex natural products containing the bicyclo[2.2.2]octane skeleton, such as taxanes, optically active bicyclo[2.2.2]octane derivatives serve as crucial precursors. lookchem.com These precursors can be prepared from readily available chiral pool starting materials like D-mannitol. A diastereoselective sequential Michael reaction can be employed to construct the bicyclic framework with the desired stereochemistry. lookchem.com
Furthermore, existing bicyclic systems can be used as precursors for further functionalization. For instance, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has been utilized as a versatile precursor for the synthesis of a series of 1-carboxy-4-substituted bicyclo[2.2.2]octanes. researchgate.net Additionally, a patented process describes the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane, which can be further derivatized. google.com
The following table highlights selected precursors and their synthetic utility for accessing specific bicyclo[2.2.2]octane derivatives.
| Precursor | Synthetic Target | Key Transformation | Reference |
| 5-Substituted 1,3-cyclohexadiene | Bicyclo[2.2.2]octane core mimics | Diels-Alder Reaction | nih.gov |
| 3-Benzoylamino-2H-pyran-2-ones | Bridgehead-functionalized bicyclo[2.2.2]octenones | Double Cycloaddition | arkat-usa.org |
| Optically active bicyclo[2.2.2]octane derivative from D-mannitol | Taxane (B156437) C ring | Fragmentation Reaction | lookchem.com |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | 1-Carboxy-4-substituted bicyclo[2.2.2]octanes | Further functionalization | researchgate.net |
| 1,4-Dimethylene cyclohexane | Oxo-substituted bicyclo[2.2.2]octane species | Oxidation with transition metal catalyst | google.com |
Mechanistic Investigations and Reactivity Profiles of 1 Bromomethyl Bicyclo 2.2.2 Octane and Bicyclo 2.2.2 Octane Bridgehead Systems
Nucleophilic Substitution Reactions at Bridgehead Carbons
Nucleophilic substitution reactions at the bridgehead carbons of bicyclic systems like bicyclo[2.2.2]octane are notably challenging. The rigid structure imposes significant geometric constraints that hinder the typical pathways observed for acyclic or monocyclic compounds. Bridgehead substituents in the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution. justia.com This inertness is a direct consequence of the strain associated with forming the transition states and intermediates required for both S_N1 and S_N2 reactions. The backside of the bridgehead carbon is sterically shielded by the ring structure, making an S_N2 attack impossible. quora.com Consequently, any substitution must proceed through an S_N1-like mechanism involving a carbocation intermediate.
The S_N1 reaction proceeds through a stepwise mechanism, with the rate-limiting step being the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The stability of this carbocation is paramount to the reaction rate. masterorganicchemistry.comopenstax.org For bridgehead systems, the feasibility of the S_N1 pathway is dictated by the ability of the rigid framework to accommodate the formation of a positively charged carbon center.
A key feature of an S_N1 reaction is the formation of a carbocation, which typically adopts a trigonal planar geometry with sp² hybridization to maximize stability. echemi.comstackexchange.com However, in rigid bicyclic systems such as bicyclo[2.2.2]octane, the bridgehead carbon is constrained within a cage-like structure. This framework prevents the carbocation from achieving the ideal planar geometry upon dissociation of the leaving group. echemi.comquora.com According to Bredt's rule, the formation of a double bond or a carbocation at a bridgehead position is unfavorable in small, rigid bicyclic systems because it would introduce excessive ring strain. echemi.com The inability to planarize means the carbocation retains a pyramidal geometry, which is significantly less stable than a planar arrangement. echemi.commasterorganicchemistry.com This geometric constraint is a primary reason for the low reactivity of bridgehead compounds in S_N1 reactions. quora.com
The stability of a carbocation is influenced by several factors, including hyperconjugation and the relief of steric strain. In the case of bridgehead carbocations in the bicyclo[2.2.2]octane system, the inherent rigidity and ring strain play a crucial role in destabilizing the intermediate. echemi.comescholarship.org The transition state leading to the carbocation closely resembles the carbocation itself in terms of structure and energy. researchgate.net The rigid structure of bicyclo[2.2.2]octane cannot easily distort to stabilize the developing positive charge, leading to a high-energy transition state and a slow reaction rate. echemi.comdatapdf.com More flexible bicyclic systems can better accommodate the geometric changes required for carbocation formation, making them more reactive. echemi.com The significant strain associated with forming a non-planar carbocation within the rigid bicyclo[2.2.2]octane skeleton is a major barrier to S_N1 solvolysis. datapdf.com
Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for studying S_N1 reaction rates. libretexts.org The kinetics of solvolysis for bridgehead bromides provide direct insight into the stability of the corresponding carbocations. Polar protic solvents are particularly effective at stabilizing the carbocation intermediate and facilitating the S_N1 process. openstax.orglibretexts.org
Comparative kinetic studies of the solvolysis of various bridgehead bromides have been instrumental in quantifying the effects of structural rigidity on reactivity. By comparing the rate constants of different bicyclic systems, a clear trend emerges. For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is significantly slower than that of more flexible systems like 1-bromoadamantane (B121549), but faster than the even more strained 1-bromobicyclo[2.2.1]heptane. echemi.comdatapdf.com
Below is a table comparing the relative solvolysis rates of several bridgehead bromides, illustrating the impact of the bicyclic framework on reactivity.
| Compound | Relative Rate of Solvolysis (in 80% Ethanol) |
| tert-Butyl bromide | 10³ |
| 1-Bromoadamantane | 1 |
| 1-Bromobicyclo[2.2.2]octane | 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | 10⁻¹³ |
| Data compiled from various sources. echemi.comdatapdf.com |
These data clearly demonstrate the profound inhibitory effect of the rigid bicyclo[2.2.2]octane structure on S_N1 reactions compared to the more flexible adamantane (B196018) system and the acyclic tert-butyl system.
There is a direct and well-established correlation between the rates of solvolysis and the stabilities of the carbocation intermediates formed in the rate-determining step. masterorganicchemistry.comresearchgate.net A more stable carbocation intermediate implies a lower energy transition state leading to its formation, which in turn results in a faster reaction rate. masterorganicchemistry.com The vast differences in solvolysis rates observed for bridgehead bromides, spanning many orders of magnitude, directly reflect the relative stabilities of the corresponding bridgehead carbocations. echemi.comresearchgate.net The slow solvolysis of 1-bromobicyclo[2.2.2]octane is a direct consequence of the high energy and instability of the pyramidal, strained bicyclo[2.2.2]octyl cation. echemi.comdatapdf.com Studies have shown that these solvolytic reactivities correlate well with gas-phase stabilities of the ions and with theoretical calculations. researchgate.net
Unimolecular Nucleophilic Substitution (SN1) Pathways
Solvolysis Kinetics of Bridgehead Bromides in Bicyclo[2.2.2]octane Derivatives
Analysis of Solvent Effects and Potential Assistance Mechanisms (Nucleophilic and Anchimeric)
The solvolysis of bicyclo[2.2.2]octane derivatives is highly sensitive to the ionizing power of the solvent. researchgate.netmdpi.com For bridgehead systems where backside solvent participation is sterically hindered, a high rate ratio of tosylate to bromide solvolysis (kOTs/kBr) is indicative of a limiting S N 1 mechanism with a highly ionic transition state. researchgate.net For instance, the kOTs/kBr ratio for bicyclo[2.2.2]octane derivatives in 80% ethanol (B145695) is approximately 3.3 x 10³ at 25°C, suggesting the absence of nucleophilic solvent assistance. researchgate.net Lower ratios, in contrast, would imply a greater degree of nucleophilic participation in the transition state. researchgate.net
Anchimeric assistance, or neighboring group participation, can also play a role in the reactivity of these systems. youtube.comacs.org For example, the solvolysis of 1-hydroxymethylbicyclo[2.2.2]octane tosylate leads to the formation of bicyclo[3.2.2]nonan-1-ol, indicating a rearrangement consistent with anchimeric assistance. gla.ac.uk However, in the acetolysis of exo-tosylate derivatives of bicyclo[2.2.2]octene, anchimeric assistance by the double bond has been shown to be absent based on solvolysis rate data. gla.ac.uk
Bimolecular Nucleophilic Substitution (S N 2) Pathways
The rigid cage-like structure of bicyclo[2.2.2]octane derivatives presents significant steric hindrance to the backside attack required for a typical S N 2 reaction. quora.comlibretexts.orgnih.gov This steric impediment effectively shields the electrophilic carbon from the incoming nucleophile, dramatically slowing down or preventing S N 2 reactions. libretexts.orgyoutube.com For a reaction to proceed via an S N 2 mechanism, the nucleophile must approach the substrate from the side opposite to the leaving group. youtube.comquora.com In bridgehead positions, this trajectory is blocked by the bicyclic framework itself. quora.com Consequently, compounds like 1-bromobicyclo[2.2.2]octane are generally unreactive towards S N 2 substitution. chegg.com
The rate of S N 2 reactions is highly sensitive to the substitution pattern at the reaction center. As hydrogen atoms on the electrophilic carbon are replaced by bulkier alkyl groups, the reaction rate diminishes significantly. libretexts.orgyoutube.com This is clearly illustrated in the following table, which shows the relative rates of S N 2 reactions for a series of alkyl bromides.
| Substrate | Relative Rate |
|---|---|
| Methyl Bromide | 30 |
| Ethyl Bromide | 1 |
| Isopropyl Bromide | 0.02 |
| tert-Butyl Bromide | ~0 |
Radical Nucleophilic Substitution (S RN 1) Mechanisms
The S RN 1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides an alternative pathway for substitution reactions at positions that are unreactive via S N 1 or S N 2 pathways, such as bridgehead halides. wikipedia.orgnptel.ac.in This multi-step process involves the formation of a radical anion intermediate. wikipedia.org The reaction is initiated by the transfer of an electron to the substrate, often from a solvated electron or via photochemical or electrochemical means. nptel.ac.in This radical anion then expels the leaving group to form an aryl or alkyl radical. wikipedia.org The resulting radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule, propagating a chain reaction. wikipedia.org
The S RN 1 mechanism has been successfully applied to bridgehead systems, including adamantane derivatives, allowing for substitution at these sterically hindered positions. acs.org The reaction of 1-bromoadamantane with diphenylphosphide and diphenylarsenide ions proceeds readily via an S RN 1 pathway. acs.org Fixing the C-X bond at a bridgehead position orthogonal to the plane of a nitroaromatic group has been shown to influence the regioselectivity of substitution. scilit.com
Radical Reaction Pathways Involving 1-(Bromomethyl)bicyclo[2.2.2]octane and Related Structures
Although the formation of planar carbocations at bridgehead positions is highly unfavorable due to geometric constraints, bridgehead free radicals can be generated and participate in reactions. cdnsciencepub.comcdnsciencepub.comstackexchange.com The stability of these radicals is influenced by the strain of the bicyclic system. cdnsciencepub.comcdnsciencepub.com Studies on the thermal decomposition of t-butylperoxyesters have provided insights into the relative stabilities of various bridgehead radicals. cdnsciencepub.comcdnsciencepub.com
The relative rates of decomposition of t-butylperoxyesters at 80°C in cumene (B47948) are presented in the table below, offering a measure of the stability of the corresponding bridgehead free radicals.
| Bridgehead System | Relative Rate of Decomposition |
|---|---|
| 1-Adamantyl | 1.0 |
| 1-Bicyclo[2.2.2]octyl | 0.07 |
| 1-Norbornyl | 0.001 |
These results indicate that the 1-bicyclo[2.2.2]octyl radical is significantly more stable than the 1-norbornyl radical, though less stable than the 1-adamantyl radical. cdnsciencepub.com The stability of the 1-bicyclo[2.2.2]octyl radical has been found to be comparable to that of the t-butyl radical. cdnsciencepub.com The relative stabilities of these radicals have also been investigated through free radical bromine abstraction from the corresponding bridgehead bromides. oup.com
Methodologies for Radical Generation and Subsequent Transformations
Radical reactions provide a powerful toolkit for the functionalization of C-H and C-X bonds. In the context of this compound and related systems, radical generation opens up pathways for C-C bond formation and other valuable transformations.
One common method for generating radicals from alkyl halides like this compound is through the use of tin hydrides, such as tributyltin hydride (n-Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net This process involves the homolytic cleavage of the C-Br bond to generate a primary alkyl radical centered on the methylene (B1212753) group. This radical can then participate in a variety of subsequent reactions.
An interesting and somewhat unexpected transformation is the 4-exo cyclization of radicals derived from bicyclo[2.2.2]octene systems. researchgate.net For example, a radical generated on a substituent attached to the bicyclo[2.2.2]octene framework can undergo an intramolecular addition to the double bond, leading to the formation of a highly condensed tricyclo[3.3.1.02,7]nonane skeleton containing a cyclobutane (B1203170) ring. researchgate.net This type of cyclization is noteworthy as the formation of four-membered rings via radical pathways is often thermodynamically disfavored. researchgate.net
Another approach to radical generation involves the reduction of selenophenyl esters under radical-generating conditions. This methodology has been explored for 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters, where reduction initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can then undergo further transformations, including rearrangements. escholarship.org
The following table summarizes methodologies for radical generation and their subsequent transformations involving the bicyclo[2.2.2]octane framework:
| Precursor | Radical Generation Method | Subsequent Transformation(s) | Product Skeleton | Reference(s) |
| 1-(Bromomethyl)bicyclo[2.2.2]octene derivative | n-Bu₃SnH / AIBN | 4-exo cyclization | Tricyclo[3.3.1.02,7]nonane | researchgate.net |
| 4-Substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl ester | Radical-generating conditions | Rearrangement to bicyclo[3.2.1]oct-6-en-2-yl radical | Bicyclo[3.2.1]octene | escholarship.org |
Rearrangement and Fragmentation Reactions within the Bicyclo[2.2.2]octane Framework
The rigid bicyclo[2.2.2]octane skeleton is prone to a variety of rearrangement and fragmentation reactions, often driven by the release of ring strain or the formation of more stable intermediates. These transformations can lead to the formation of other valuable bicyclic systems.
A notable example is the Cargill-type rearrangement, which involves a lookchem.compsu.edu-alkyl shift under acidic conditions. While classically applied to cyclobutane systems, this rearrangement has been observed in bicyclo[2.2.2]octane derivatives, where bridgehead strain serves as the driving force. thieme-connect.com Acid-catalyzed treatment of a bicyclo[2.2.2]octane derivative can lead to the formation of a bicyclo[3.2.1]octane framework through selective cleavage of a bridgehead bond. thieme-connect.com
Fragmentation reactions are also a key feature of bicyclo[2.2.2]octane chemistry. For instance, the fragmentation of a bicyclo[2.2.2]octane derivative has been utilized as a crucial step in the synthesis of the C ring of taxane (B156437) diterpenes. lookchem.com In this case, treatment of a hydroxy mesylate derivative of a bicyclo[2.2.2]octane with a base like potassium tert-butoxide (t-BuOK) induces cleavage of a C-C bond to yield a highly substituted cyclohexane (B81311) derivative. lookchem.com
Furthermore, intramolecular hydride shifts have been documented within the rigid bicyclo[2.2.2]octane framework. A rare example of a psu.edunih.gov-type intramolecular hydride shift was observed during a Schmidt fragmentation reaction of a pentacyclic dione (B5365651) containing a bicyclo[2.2.2]octane system. psu.edursc.org This highlights how subtle geometric constraints within the bicyclic framework can facilitate otherwise uncommon rearrangements. psu.edu
The table below provides examples of rearrangement and fragmentation reactions of bicyclo[2.2.2]octane derivatives:
| Starting Material | Reagents/Conditions | Key Transformation | Product Framework | Reference(s) |
| Bicyclo[2.2.2]octane derivative | Acidic conditions | Cargill-type rearrangement | Bicyclo[3.2.1]octane | thieme-connect.com |
| Hydroxy mesylate of a bicyclo[2.2.2]octane derivative | t-BuOK | C-C bond fragmentation | Pentasubstituted cyclohexane | lookchem.com |
| Pentacyclic dione with a bicyclo[2.2.2]octane core | Sodium azide (B81097) in methanesulfonic acid-dichloromethane | Schmidt fragmentation and psu.edunih.govhydride shift | Tetracyclic cyclopropyl (B3062369) ketone | psu.edursc.org |
| 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols | Thermal | Rearrangement | 1,4-Dicarbonyls | acs.org |
Palladium-Catalyzed Transformations of Bicyclo[2.2.2]octane Derivatives
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling a wide array of C-C and C-heteroatom bond formations. The bicyclo[2.2.2]octane scaffold and its derivatives, including this compound, are amenable to various palladium-catalyzed transformations.
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for constructing biaryl and other coupled systems. While specific examples involving this compound are not extensively detailed in the provided search results, the general applicability of palladium-catalyzed cross-coupling to bicyclic systems is well-established. researchgate.netresearchgate.net For instance, the Suzuki-Miyaura reaction of aryl halides with MIDA boronates has been successfully catalyzed by palladium complexes. researchgate.net The development of efficient catalytic systems, such as those using Pd(OAc)₂ with ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO), has broadened the scope of these reactions. researchgate.neteurjchem.com
Furthermore, palladium catalysis has been employed in cascade reactions to construct the bicyclo[2.2.2]octane framework itself. A C-C bond cleavage/vinylation/Mizoroki-Heck cascade reaction has been developed to access densely functionalized bicyclo[2.2.2]octane frameworks from cyclobutanol (B46151) derivatives and gem-dichloroalkenes. nih.gov This highlights the versatility of palladium catalysis in both the synthesis and functionalization of this important bicyclic system.
The following table summarizes key palladium-catalyzed transformations related to the bicyclo[2.2.2]octane system:
| Substrate(s) | Catalyst/Ligand System | Reaction Type | Product Type | Reference(s) |
| Cyclobutanol derivative and gem-dichloroalkene | Pd(OAc)₂ / Xantphos | C-C bond cleavage/vinylation/Mizoroki-Heck cascade | Densely functionalized bicyclo[2.2.2]octane | nih.gov |
| Aryl halides and MIDA boronates | Palladacycle | Suzuki-Miyaura cross-coupling | Biaryls | researchgate.net |
| Aryl iodides | Pd(OAc)₂ / DABCO | Aminocarbonylation | Weinreb amides | researchgate.net |
| Pentafulvene derived bicyclic hydrazines and 2-iodophenols | Palladium catalyst | Cyclopentannulation | Benzofuran fused bicyclic hydrazines | cusat.ac.in |
| Aryl thianthrenium salts | Palladium catalyst | Sulfination | Aryl sulfinates | d-nb.info |
Advanced Theoretical and Spectroscopic Characterization of Bicyclo 2.2.2 Octane Derivatives
Quantum Chemical Investigations and Computational Modeling
Quantum chemical methods are powerful tools for elucidating the intricate electronic properties and behaviors of molecules like 1-(bromomethyl)bicyclo[2.2.2]octane. These computational approaches provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of bicyclo[2.2.2]octane derivatives. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), are frequently employed to model these systems. nih.gov Studies on substituted BCO systems have used DFT to explore the interactions between different functional groups and the cage itself. nih.gov For instance, research on 1-nitro-4-substituted BCO derivatives has computationally investigated the interactions between the nitro group and various substituents. nih.gov
DFT is also instrumental in understanding reaction mechanisms involving the BCO core. In the context of synthesizing BCO skeletons via intramolecular Diels-Alder (IMDA) reactions, DFT calculations have been used to determine the stability of transition states. jst.go.jp These computations can explain why a particular regio- or stereoisomer is formed by comparing the energies of the different reaction pathways. For example, calculations on the IMDA reaction of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones showed that the transition state leading to the bridged BCO product is kinetically favored over the one leading to the fused product. jst.go.jp Similarly, DFT has been used to study the endo-exo selectivity in Diels-Alder reactions of o-quinodimethanes, which can form benzobicyclo[2.2.2]octane skeletons. researchgate.net
Molecular Orbital (MO) theory provides a framework for understanding the electronic configuration and reactivity of molecules. For bicyclo[2.2.2]octane derivatives, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. jst.go.jp
In studies of Diels-Alder reactions forming BCO structures, DFT calculations have shown that conjugation of the dienophile with neighboring aromatic groups can lower the HOMO-LUMO energy gap, thereby facilitating the reaction to form the bridged adduct. jst.go.jp FMO analysis of 1,3-dipolar cycloaddition reactions has demonstrated a strong HOMO-dipole–LUMO-dipolarophile interaction as the primary driver of reactivity. researchgate.net For the parent bicyclo[2.2.2]octane molecule, computational databases provide values for the HOMO and LUMO energies, which serve as a baseline for understanding the effects of substitution. nist.gov The introduction of a bromomethyl group at the C1 position would be expected to lower the energies of both the HOMO and LUMO due to the electron-withdrawing nature of the bromine atom, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.
The rigid BCO framework is an ideal system for quantifying substituent effects. Computational studies have systematically analyzed how different substituents (X) at the C1 and C4 positions alter the molecular geometry and electronic properties of the cage. nih.govnih.gov A variety of substituents, including electron-donating groups like NH2 and OMe, and electron-withdrawing groups like CN and NO2, have been modeled. nih.govresearchgate.net
| Substituent (X) at C4 | Effect Type | Observed/Calculated Impact | Reference |
|---|---|---|---|
| -NO2 | Strongly Electron-Withdrawing | Inductive/field effect dominates; alters electronic properties throughout the cage. | nih.gov |
| -NH2 | Strongly Electron-Donating | Inductive effect transmitted through bonds; confirmed via cSAR analysis. | nih.govd-nb.info |
| -F, -Cl | Halogen (Inductive) | Inductive effects studied via acidity of BCO-1-carboxylic acids. | researchgate.net |
| -CN | Electron-Withdrawing | Used to parameterize inductive substituent constants. | nih.gov |
| -CH3 | Weakly Electron-Donating | Serves as a reference for quantifying effects of other groups. | nih.gov |
A central question in the study of BCO derivatives is the mechanism by which electronic effects are transmitted between substituents at the C1 and C4 positions. The two primary proposed mechanisms are the through-space field effect (an electrostatic interaction) and the through-bond inductive effect (polarization of successive sigma bonds). The rigid BCO cage, which lacks π-conjugation pathways, is a classic model for isolating and studying these effects. vanderbilt.edu
Computational studies have provided significant clarity on this topic. By analyzing natural population analysis (NPA) charges and other electronic parameters, researchers have concluded that the substituent effect in 1,4-disubstituted BCO systems is due mainly to through-space interactions. nih.gov However, other analyses using the cSAR method on 1-X-monosubstituted BCO derivatives have revealed through-bond inductive interactions. nih.gov The consensus is that while benzene (B151609) derivatives transmit effects through a combination of resonance and inductive/field effects, the BCO system transmits effects solely through inductive and field mechanisms. vanderbilt.edu The transmission of these effects in BCO is significantly weaker than in analogous benzene systems. For example, a direct comparison of the slopes of linear regressions for electronic effects in BCO and benzene derivatives shows that the effect transmission in benzene is over four times stronger, highlighting the dominance of resonance effects in aromatic systems. nih.gov
The solvolysis of this compound would proceed through transient intermediates, such as the 1-(bicyclo[2.2.2]octan-1-yl)methyl carbocation. Computational chemistry is essential for determining the energetics and stability of such species. The stability of bridgehead carbocations, like the 1-bicyclo[2.2.2]octyl cation, has been a subject of extensive study. Computational studies, often at the G2(MP2) or MP2/6-311G(d,p) level, have been used to calculate the gas-phase stability of these cations. researchgate.net
These theoretical values show good agreement with experimental data derived from dissociative proton attachment experiments. researchgate.net The stability of bicyclic carbocations is a key factor influencing solvolysis rates. researchgate.net Similarly, the stability of radical intermediates can be assessed. Studies on the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals show an interplay between ring strain and radical-stabilizing substituents that dictates the product ratios. escholarship.org The stability of the 1-(bicyclo[2.2.2]octan-1-yl)methyl radical can be computationally compared to other alkyl radicals to predict its reactivity in radical-mediated reactions.
| Intermediate Species | System | Method of Study | Key Findings | Reference |
|---|---|---|---|---|
| Carbocation | 1-Bicyclo[2.2.2]octyl cation | Computational (G2(MP2)) & Experimental | Less stable than the 1-adamantyl cation; stability correlates with solvolysis rates. | researchgate.netresearchgate.net |
| Carbocation | General Bicyclic Cations | Computational (DFT) | 6-6 bicyclic carbocations are generally more stable than 5-7 bicyclic systems. | beilstein-journals.org |
| Radical | Bicyclo[2.2.2]oct-5-en-2-yl radical | Experimental (Radical Rearrangement) | Rearranges to a more strained bicyclo[3.2.1]octene system, influenced by radical-stabilizing substituents. | escholarship.org |
| Carbocation | General Alkyl Cations | Computational (DFT) | Stability is driven by stabilizing interactions between substituents and the cationic carbon center, often outweighing steric repulsion. | ru.nl |
Molecular Mechanics and Force Field Calculations
While quantum chemical methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach for calculating molecular structures and properties. youtube.com In MM, molecules are treated as collections of atoms (balls) connected by springs (bonds), and the potential energy is calculated using a set of functions and parameters known as a force field. youtube.com
Force fields like Amber, UFF (Universal Force Field), and Dreiding are available in computational packages and can be used to model bicyclo[2.2.2]octane derivatives. gaussian.com These force fields contain parameters for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. gaussian.com For a molecule like this compound, the force field would use specific atom types for the sp³ carbons of the cage, the bridgehead carbon, the methylene (B1212753) carbon, and the bromine atom to assign the correct parameters. gaussian.com
MM calculations are particularly useful for:
Conformational Analysis: Although the BCO cage is rigid, MM can be used to determine the preferred orientation of the bromomethyl group.
Geometric Optimization: Quickly finding the lowest-energy three-dimensional structure of the molecule.
Thermochemical Properties: Some advanced hydrocarbon force fields are parameterized to accurately reproduce experimental heats of formation. rsc.org
The parameters for these force fields are derived from a combination of experimental data (e.g., crystallography, vibrational spectroscopy) and high-level quantum mechanics calculations on small molecules. youtube.comnih.gov
Conformational Analysis and Strain Energy Determination in Bicyclic Systems
The bicyclo[2.2.2]octane skeleton is characterized by its rigid, cage-like structure. solubilityofthings.com Unlike more flexible cyclic systems, it has a highly defined and predictable conformation. solubilityofthings.com However, this rigidity comes with inherent ring strain. The strain energy of the parent bicyclo[2.2.2]octane is significantly lower than that of more constrained cage compounds like cubane (B1203433) but is a crucial factor in its chemical behavior. researchgate.net Computational methods, often employing isodesmic or homodesmotic reactions, are used to calculate these strain energies. swarthmore.edu For instance, the strain energy for bicyclo[2.2.2]octane has been calculated to be in the range of 10.0-11.9 kcal/mol. swarthmore.edu The introduction of substituents can modulate this strain, influencing the stability and reactivity of the molecule. The unique and relatively strain-free geometry of the bicyclo[2.2.2]octene unit, a related unsaturated analogue, makes it a valuable component in the synthesis of complex molecules, including bioactive compounds and potent enzyme inhibitors. rsc.org
Table 1: Calculated Strain Energies of Bicyclic Hydrocarbons This interactive table provides calculated strain energy values for bicyclo[2.2.2]octane compared to other bicyclic systems.
| Compound | Strain Energy (kcal/mol) |
| Bicyclo[2.2.2]octane | 11.6 swarthmore.edu |
| Cubane | 164.7 - 169.1 researchgate.net |
| Bicyclo[1.1.1]pentane (BCP) | 67.0 - 68.0 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights
NMR spectroscopy is a powerful tool for elucidating the structural and electronic properties of bicyclo[2.2.2]octane derivatives. The rigid framework allows for the clear observation of substituent effects transmitted through the sigma bonds.
The 13C NMR spectra of bicyclo[2.2.2]octane derivatives provide detailed information about the electronic environment of each carbon atom. cdnsciencepub.comcdnsciencepub.com The chemical shifts are sensitive to the nature and position of substituents on the bicyclic frame. acs.org Studies on a variety of substituted bicyclo[2.2.2]octanes, including methyl-substituted bicyclooctanols and bicyclooctanones, have shown that interactions between substituents separated by three (γ effects) or four (δ effects) bonds lead to distinct shielding or deshielding effects. cdnsciencepub.comcdnsciencepub.com For example, syn-axial δ interactions can cause significant deshielding of the involved carbons. cdnsciencepub.com The analysis of substituent-induced chemical shifts (SCS) allows for the quantitative assessment of electronic effects transmitted through the saturated framework.
Table 2: Representative 13C NMR Chemical Shifts (δ, ppm) for Substituted Bicyclo[2.2.2]octanes This interactive table showcases the effect of substituents on the 13C NMR chemical shifts of the bicyclo[2.2.2]octane core.
| Substituent (at C1) | C1 | C2, C6, C7 | C3, C5, C8 | C4 |
| H | 24.3 | 24.3 | 24.3 | 24.3 |
| Methyl | 30.1 | 31.8 | 25.1 | 25.4 |
| Fluoride | 93.9 | 28.5 | 23.3 | 22.8 |
| Carbonyl Fluoride | 56.4 | 25.0 | 23.9 | 25.7 |
Note: Data adapted from various studies on 4-substituted bicyclo[2.2.2]oct-1-yl derivatives. researchgate.netdocumentsdelivered.com
19F NMR is particularly sensitive to changes in the electronic environment, making it an excellent probe for studying substituent effects. In systems like 4-substituted bicyclo[2.2.2]oct-1-yl fluorides, the 19F chemical shifts are used to monitor the transmission of polar effects through the bicyclic ring system. researchgate.netacs.orgacs.org These studies have demonstrated that the substituent chemical shifts (SCS) are primarily influenced by electric field and electronegativity effects, while resonance effects involving π-orbitals are not significantly transmitted through the saturated bicyclo[2.2.2]octyl framework. researchgate.net The effect of substituents on the electronic transmission can be systematically studied, revealing, for example, that fluorine substituents can suppress transmission through σ-interference. researchgate.netacs.org This makes fluorinated bicyclo[2.2.2]octanes promising candidates for single-molecule insulators. acs.orgnih.gov
Exploration of Quantum Interference Phenomena in Bicyclo[2.2.2]octane Scaffolds
The unique σ-orbital arrangement in the bicyclo[2.2.2]octane framework leads to observable quantum interference effects, which are of great interest for the development of molecular electronic components.
The bicyclo[2.2.2]octane motif is a classic example of a saturated molecular bridge used in studies of single-molecule electronics. chemrxiv.org Its rigid structure facilitates the investigation of electron transport through σ-conjugated systems. acs.orgnih.gov A key finding is that the electronic transmission through this scaffold can be significantly suppressed by destructive quantum interference. researchgate.net This phenomenon, known as σ-interference, makes bicyclo[2.2.2]octane derivatives potential candidates for single-molecule insulators. chemrxiv.orgnih.gov High-throughput computational screenings of the entire chemical space of bicyclo[2.2.2]octane analogues, including silicon and germanium variants, have shown that the majority of these molecules are highly insulating. chemrxiv.orgacs.orgnih.gov The single-molecule conductance of functionalized bicyclo[2.2.2]octanes has been measured using techniques like the scanning tunneling microscope break junction (STM-BJ) method. researchgate.net
The ability to tune the quantum interference effects in bicyclo[2.2.2]octane scaffolds is crucial for designing effective single-molecule insulators. chemrxiv.orgnih.gov The insulating properties can be systematically optimized by chemical modification. acs.org Research has shown that the choice of substituent plays a critical role in modulating the electronic transmission. researchgate.netacs.org For carbon-based bicyclo[2.2.2]octanes, the application of fluorine substituents has been shown to suppress transmission via σ-interference. researchgate.netacs.orgnih.gov In contrast, for bicyclo[2.2.2]octasilane and -octagermane systems, carbon-based substituents are more effective at suppressing transmission. researchgate.netacs.org This substituent-dependent control over σ-interference provides a clear design principle for creating a new class of highly effective, saturated, single-molecule insulators based on the bicyclo[2.2.2]octane motif. chemrxiv.orgacs.orgnih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Distinguishes bridgehead substituents via characteristic coupling patterns (e.g., deshielded protons adjacent to bromine).
- VPC-Mass Spectrometry : Resolves co-eluting products (e.g., bicyclo[2.2.2]octane vs. methylated derivatives) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .
How does the reactivity of this compound compare to other bridgehead bromides in nucleophilic substitution reactions?
Advanced Research Focus
The compound’s reactivity is lower than less-strained analogs (e.g., 1-bromobicyclo[2.2.1]heptane) due to greater steric bulk and reduced accessibility of the C-Br bond. Key comparisons:
- 1-Bromoadamantane : Faster reaction rates due to lower steric hindrance .
- Bridgehead vs. Non-Bridgehead Bromides : SN2 mechanisms are disfavored in bicyclo[2.2.2]octane derivatives, favoring radical or SN1 pathways under specific conditions .
What strategies are effective for introducing functional groups at the bridgehead position post-synthesis?
Q. Advanced Methodological Focus
- Radical Reactions : Utilize AIBN or light-initiated conditions to add substituents without destabilizing the bicyclic framework .
- Cross-Coupling : Employ palladium catalysts for Suzuki-Miyaura reactions, though limited by bromide leaving-group ability .
- Halogen Exchange : Replace bromine with iodine using Finkelstein conditions to enhance reactivity .
How can computational modeling aid in predicting the stability and reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict transition-state geometries for substitution reactions, accounting for steric strain .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ether vs. methylene chloride) .
- Thermodynamic Data : Use heat capacity and sublimation enthalpy values (e.g., from ) to model phase behavior during purification.
What are the key challenges in scaling up synthetic protocols for this compound?
Q. Experimental Design Focus
- Purification : Sublimation or column chromatography is required due to low volatility .
- Side Reactions : Competing elimination (e.g., forming bicyclo[2.2.2]octane) necessitates precise temperature control .
- Safety : Bromine’s toxicity demands closed-system handling and inert-atmosphere setups .
How does the bicyclo[2.2.2]octane framework influence biological activity in derivatives?
Advanced Comparative Analysis
While direct biological data for this compound is limited, structurally similar bicyclo[2.2.2]octane derivatives (e.g., 4-(difluoromethyl)- analogs) show enhanced metabolic stability and receptor binding affinity due to:
- Rigid Scaffolds : Preorganize pharmacophores for target engagement .
- Fluorine Effects : Electron-withdrawing groups improve membrane permeability .
What comparative studies exist between bicyclo[2.2.2]octane and other bicyclic systems (e.g., [2.2.1] or [1.1.1]) in synthetic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
